molecular formula C18H21N5O4S B6429882 N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097926-61-7

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B6429882
CAS No.: 2097926-61-7
M. Wt: 403.5 g/mol
InChI Key: KCMAVBZGZYXPFX-UHFFFAOYSA-N
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Description

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a sulfonyl group, and a pyridazin-3-amine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the cyclization of a suitable precursor to form the azetidin-3-yl ring.

    Introduction of the Benzoyl Group: The azetidin-3-yl intermediate is then reacted with 4-(morpholine-4-sulfonyl)benzoyl chloride under basic conditions to introduce the benzoyl group.

    Formation of the Pyridazin-3-amine Moiety: The final step involves the coupling of the benzoyl-substituted azetidin-3-yl intermediate with a pyridazin-3-amine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or pyridazin-3-amine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine shares similarities with other sulfonyl-containing azetidinyl and pyridazinyl compounds, such as:
    • N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-ol
    • N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c24-18(22-12-15(13-22)20-17-2-1-7-19-21-17)14-3-5-16(6-4-14)28(25,26)23-8-10-27-11-9-23/h1-7,15H,8-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMAVBZGZYXPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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